Cas no 81237-69-6 (5-Bromo-1,2,3,4-tetrahydroisoquinoline)

5-Bromo-1,2,3,4-tetrahydroisoquinoline is a brominated derivative of tetrahydroisoquinoline, serving as a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include a stable tetrahydroisoquinoline scaffold, which is a privileged structure in medicinal chemistry, and a reactive bromine substituent that facilitates further functionalization via cross-coupling or nucleophilic substitution reactions. This compound is particularly valuable in the development of bioactive molecules, including CNS-targeting agents and alkaloid derivatives. Its well-defined structure and synthetic utility make it a reliable building block for constructing complex heterocyclic systems. Suitable for use under controlled conditions, it is commonly employed in academic and industrial research applications.
5-Bromo-1,2,3,4-tetrahydroisoquinoline structure
81237-69-6 structure
Product Name:5-Bromo-1,2,3,4-tetrahydroisoquinoline
CAS No:81237-69-6
MF:C9H10BrN
MW:212.086401462555
MDL:MFCD08544279
CID:60312
Update Time:2025-10-16

5-Bromo-1,2,3,4-tetrahydroisoquinoline Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-1,2,3,4-tetrahydroisoquinoline
    • 5-Bromo-1,2,3,4-tetrahdyroisoquinoline
    • 5-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE
    • 5-BROMO-1,2,3,4-TETRAHYDROISOQUINOLINE HCL
    • 5-BROMO-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE
    • Isoquinoline, 5-bromo-1,2,3,4-tetrahydro-
    • 5-Bromo-1,2,3,4-tetrahydroisoquinoline (ACI)
    • MDL: MFCD08544279
    • Inchi: 1S/C9H10BrN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-3,11H,4-6H2
    • InChI Key: IZCCDTQAIOPIGY-UHFFFAOYSA-N
    • SMILES: BrC1C2CCNCC=2C=CC=1

Computed Properties

  • Exact Mass: 211.00000
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0

Experimental Properties

  • Boiling Point: 294.3°C at 760 mmHg
  • PSA: 12.03000
  • LogP: 2.42360

5-Bromo-1,2,3,4-tetrahydroisoquinoline Security Information

  • Hazard Statement: H302-H315-H319-H332-H335
  • Hazard Category Code: 22-51
  • Hazardous Material Identification: Xn
  • Storage Condition:Keep in dark place,Sealed in dry,2-8°C

5-Bromo-1,2,3,4-tetrahydroisoquinoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QV778-50mg
5-Bromo-1,2,3,4-tetrahydroisoquinoline
81237-69-6 97+%
50mg
55.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QV778-1g
5-Bromo-1,2,3,4-tetrahydroisoquinoline
81237-69-6 97+%
1g
246.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QV778-5g
5-Bromo-1,2,3,4-tetrahydroisoquinoline
81237-69-6 97+%
5g
966.0CNY 2021-07-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-QV778-250mg
5-Bromo-1,2,3,4-tetrahydroisoquinoline
81237-69-6 97+%
250mg
186CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B840779-5g
5-Bromo-1,2,3,4-tetrahydroisoquinoline
81237-69-6 98%
5g
1,382.00 2021-05-17
TRC
B688135-250mg
5-Bromo-1,2,3,4-tetrahydroisoquinoline
81237-69-6
250mg
$ 121.00 2023-04-18
TRC
B688135-1g
5-Bromo-1,2,3,4-tetrahydroisoquinoline
81237-69-6
1g
$ 145.00 2022-06-06
TRC
B688135-5g
5-Bromo-1,2,3,4-tetrahydroisoquinoline
81237-69-6
5g
$ 430.00 2022-06-06
TRC
B688135-10g
5-Bromo-1,2,3,4-tetrahydroisoquinoline
81237-69-6
10g
$ 896.00 2023-04-18
Alichem
A189003980-5g
5-Bromo-1,2,3,4-tetrahydroisoquinoline
81237-69-6 97%
5g
$189.00 2023-09-01

5-Bromo-1,2,3,4-tetrahydroisoquinoline Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, 25 °C
1.2 Solvents: Water ;  25 °C
1.3 Reagents: Trifluoromethanesulfonic acid ;  20 °C; 16 h, 70 °C
1.4 Solvents: Water ;  0 °C
1.5 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  rt; 12 h, reflux; reflux → rt
1.6 Reagents: Sodium hydroxide Solvents: Water ;  rt
Reference
Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination
Lu, Cong; et al, Organic Letters, 2019, 21(5), 1438-1443

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Reference
Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination
Lu, Cong; et al, Organic Letters, 2019, 21(5), 1438-1443

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C → reflux; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
A novel synthesis of isoquinolone derivatives
Xie, Yu; et al, Youji Huaxue, 2010, 30(6), 894-897

Production Method 4

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ;  20 °C; 16 h, 70 °C
1.2 Reagents: Water ;  cooled
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  12 h, reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Metal-Free Synthesis of Polycyclic Quinazolinones Enabled by a (NH4)2S2O8-Promoted Intramolecular Oxidative Cyclization
Xie, Lijuan; et al, European Journal of Organic Chemistry, 2019, 2019(22), 3649-3653

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Gold ,  Titania Solvents: Toluene ;  10 h, 2 MPa, 80 °C
Reference
An Unusual Chemoselective Hydrogenation of Quinoline Compounds Using Supported Gold Catalysts
Ren, Dong; et al, Journal of the American Chemical Society, 2012, 134(42), 17592-17598

Production Method 6

Reaction Conditions
1.1 Reagents: 1,3,2-Oxazaborolidin-5-one, 4-(phenylmethyl)-, salt with boron (1:1) Catalysts: Copper(II) triflate Solvents: 1,2-Dichloroethane ;  24 h, rt
Reference
General and Efficient Copper-Catalyzed Oxazaborolidine Complex in Transfer Hydrogenation of Isoquinolines under Mild Conditions
Du, Qianyu; et al, ACS Omega, 2020, 5(33), 21219-21225

Production Method 7

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 1 h, 25 °C
1.2 Reagents: Trifluoromethanesulfonic acid ;  20 °C; 16 h, 70 °C
1.3 Reagents: Water ;  cooled
1.4 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  12 h, reflux; reflux → rt
1.5 Reagents: Sodium hydroxide Solvents: Water
Reference
Metal-Free Synthesis of Polycyclic Quinazolinones Enabled by a (NH4)2S2O8-Promoted Intramolecular Oxidative Cyclization
Xie, Lijuan; et al, European Journal of Organic Chemistry, 2019, 2019(22), 3649-3653

Production Method 8

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  12 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water
Reference
Metal-Free Synthesis of Polycyclic Quinazolinones Enabled by a (NH4)2S2O8-Promoted Intramolecular Oxidative Cyclization
Xie, Lijuan; et al, European Journal of Organic Chemistry, 2019, 2019(22), 3649-3653

Production Method 9

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ;  20 °C; 16 h, 70 °C
1.2 Solvents: Water ;  0 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  rt; 12 h, reflux; reflux → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Reference
Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination
Lu, Cong; et al, Organic Letters, 2019, 21(5), 1438-1443

Production Method 10

Reaction Conditions
1.1 rt → 120 °C; 1.5 h, 120 °C; 120 °C → rt
1.2 Reagents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 2 h, 0 °C → reflux; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water
Reference
A novel synthesis of isoquinolone derivatives
Xie, Yu; et al, Youji Huaxue, 2010, 30(6), 894-897

5-Bromo-1,2,3,4-tetrahydroisoquinoline Raw materials

5-Bromo-1,2,3,4-tetrahydroisoquinoline Preparation Products

5-Bromo-1,2,3,4-tetrahydroisoquinoline Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:81237-69-6)5-Bromo-1,2,3,4-tetrahydroisoquinoline
Order Number:A26328
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:02
Price ($):157.0/307.0
Email:sales@amadischem.com

Additional information on 5-Bromo-1,2,3,4-tetrahydroisoquinoline

Comprehensive Overview of 5-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS No. 81237-69-6)

5-Bromo-1,2,3,4-tetrahydroisoquinoline (CAS No. 81237-69-6) is a brominated derivative of tetrahydroisoquinoline, a structural motif widely recognized in medicinal chemistry and organic synthesis. This compound has garnered significant attention due to its versatile applications in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and cardiovascular systems. Researchers frequently explore its potential as a building block for heterocyclic compounds, given its unique reactivity and stability under various conditions.

The growing interest in 5-Bromo-1,2,3,4-tetrahydroisoquinoline aligns with the broader trend of optimizing small molecule drug candidates. In recent years, the demand for high-purity intermediates like this compound has surged, driven by advancements in structure-activity relationship (SAR) studies and fragment-based drug design. Its bromine substituent offers a strategic handle for further functionalization via cross-coupling reactions, making it a valuable tool for synthetic chemists.

From an industrial perspective, CAS No. 81237-69-6 is often discussed in the context of green chemistry and sustainable synthesis. Laboratories prioritize efficient routes to minimize waste and reduce reliance on hazardous reagents. Recent publications highlight catalytic methods for introducing bromine into the tetrahydroisoquinoline scaffold, addressing environmental concerns while maintaining yield and selectivity.

Another hot topic linked to 5-Bromo-1,2,3,4-tetrahydroisoquinoline is its role in central nervous system (CNS) drug discovery. The tetrahydroisoquinoline core is prevalent in alkaloids with neuroactive properties, spurring investigations into analogs for treating disorders like Parkinson’s disease and depression. Users searching for "tetrahydroisoquinoline derivatives in neuroscience" or "brominated heterocycles for CNS targets" will find this compound highly relevant.

Quality control and analytical characterization are critical for CAS No. 81237-69-6. Techniques such as HPLC, NMR spectroscopy, and mass spectrometry ensure batch consistency, a key concern for buyers. Suppliers emphasizing certificates of analysis (CoA) and regulatory compliance dominate search engine rankings, reflecting user preferences for transparency.

In summary, 5-Bromo-1,2,3,4-tetrahydroisoquinoline bridges multiple disciplines—from synthetic methodology to drug development. Its adaptability and relevance to contemporary research trends solidify its position as a staple in modern organic chemistry. For those exploring "brominated isoquinoline synthesis" or "pharmacophore optimization strategies," this compound offers a compelling case study.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81237-69-6)5-Bromo-1,2,3,4-tetrahydroisoquinoline
A26328
Purity:99%/99%
Quantity:10g/25g
Price ($):157.0/307.0
Email